molecular formula C17H23N3O3 B1590339 4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-piperidine-1-carboxylic acid tert-butyl ester CAS No. 87120-81-8

4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B1590339
CAS No.: 87120-81-8
M. Wt: 317.4 g/mol
InChI Key: STEAYGPTLHZMJU-UHFFFAOYSA-N
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Description

4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-piperidine-1-carboxylic acid tert-butyl ester is a compound used as a pharmaceutical intermediate. It is known for its role in the synthesis of various bioactive molecules, particularly in the development of drugs with potential therapeutic applications .

Properties

IUPAC Name

tert-butyl 4-(2-oxo-3H-benzimidazol-1-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3/c1-17(2,3)23-16(22)19-10-8-12(9-11-19)20-14-7-5-4-6-13(14)18-15(20)21/h4-7,12H,8-11H2,1-3H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STEAYGPTLHZMJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2C3=CC=CC=C3NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10516283
Record name tert-Butyl 4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10516283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87120-81-8
Record name tert-Butyl 4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10516283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of the Benzimidazole-Piperidine Linkage

  • The benzimidazole unit, often in the form of 1-(piperidin-4-yl)-2,3-dihydro-1,3-benzodiazol-2-one, is coupled with the carboxylic acid derivative of the piperidine protected as a tert-butyl ester.
  • The activation of the carboxylic acid is commonly achieved using coupling agents such as hydroxybenzotriazole (HOBt) and N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) .
  • The base diisopropylethylamine (DIPEA) is used to facilitate the coupling reaction.
  • This method yields the target compound with the tert-butyl ester protecting group intact, which can be removed later if needed.

Deprotection of the tert-Butyl Ester

  • The tert-butyl ester protecting group is typically removed by treatment with trifluoroacetic acid (TFA) 10% in dichloromethane (CH₂Cl₂) .
  • This step yields the free carboxylic acid, which can be further manipulated or used in subsequent coupling reactions.

Representative Synthetic Scheme (Based on Literature)

Step Reactants & Conditions Product Yield / Notes
1 Reaction of p-chlorobenzyl bromide with tert-butyl diethylphosphonoacetate in presence of sodium hydride Intermediate phosphonate High yield
2 Reaction with formaldehyde in basic aqueous solution Hydroxymethylated compound Efficient conversion
3 Deprotection of tert-butyl ester with TFA (10% in CH₂Cl₂) Free acid intermediate Quantitative deprotection
4 Coupling of free acid with 1-(piperidin-4-yl)-2,3-dihydro-1,3-benzodiazol-2-one using HOBt/HBTU and DIPEA Target compound with tert-butyl ester High yield, pure product

Alternative Synthetic Routes

  • Nucleophilic substitution reactions using tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate and benzimidazole in the presence of potassium carbonate (K₂CO₃) in DMF at elevated temperatures (~100 °C) have been reported, although yields may be lower.
  • Subsequent deprotection and coupling with activated esters can yield related benzimidazole-piperidine derivatives.
  • Catalytic hydrogenation and cyclization steps are sometimes employed to introduce or modify substituents on the benzimidazole ring or piperidine moiety.

Detailed Reaction Conditions and Observations

Parameter Details
Coupling agents HOBt and HBTU
Base Diisopropylethylamine (DIPEA)
Solvent for deprotection Dichloromethane (CH₂Cl₂)
Deprotection reagent Trifluoroacetic acid (TFA), 10% in CH₂Cl₂
Temperature for nucleophilic substitution ~100 °C
Reaction time for coupling Typically 1–2 hours
Purification Standard chromatographic techniques or crystallization
Yield Generally high (often >80%) depending on step

Research Findings and Analytical Data

  • The final compounds typically exhibit high purity as confirmed by HPLC (purity >99%).
  • NMR spectroscopy confirms the expected chemical shifts corresponding to the tert-butyl group (singlet near 1.4–1.5 ppm for 9H) and the benzimidazole protons.
  • Mass spectrometry and elemental analysis corroborate the molecular structure.
  • The synthetic methods allow for the introduction of various substituents on the benzimidazole ring or piperidine nitrogen, enabling structural diversity.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Coupling via HOBt/HBTU activation HOBt, HBTU, DIPEA, TFA for deprotection Room temperature coupling, TFA deprotection in CH₂Cl₂ High yield, mild conditions Requires careful handling of reagents
Nucleophilic substitution on mesylated piperidine tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate, benzimidazole, K₂CO₃, DMF 100 °C, several hours Direct substitution, modular approach Lower yields, longer reaction times
Catalytic hydrogenation and cyclization Nitrobenzene derivatives, catalytic hydrogenation, diphenyl cyanocarbonimidate Sequential steps Enables functional group transformations Multi-step, requires catalyst

Chemical Reactions Analysis

4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-piperidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Cytotoxic Activity Against Leukemia Cell Lines

One of the primary applications of this compound is its cytotoxic potential against leukemia cell lines. A study demonstrated that derivatives of this compound exhibited significant antiproliferative activity against several human leukemia cell lines, including K562, HL60, U937, Jurkat, and U266. The compound showed IC50 values ranging from 6 to 12 μM, indicating strong cytotoxic effects comparable to established reference drugs .

Table 1: Cytotoxic Activity of 4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-piperidine Derivatives

Cell LineIC50 (μM)Reference Compound IC50 (μM)
K562817
HL60125.5
Jurkat63.5
U937>50N/A
U266>50N/A

The findings suggest that while the compound is effective against certain leukemia types, it shows reduced activity against others, highlighting the necessity for further pharmacological studies to optimize its therapeutic potential .

Synthesis and Characterization

The synthesis of derivatives containing the benzimidazole moiety has been extensively studied due to their biological significance. The synthesis typically involves a series of reactions starting from commercially available precursors. For instance, one method involved the reaction of a substituted indole with a piperidine derivative to yield the final product .

Key Synthetic Steps:

  • Formation of Indole Derivative: Reacting sodium hydride with indole.
  • Cross-Coupling Reaction: Utilizing Suzuki–Miyaura coupling to attach functional groups.
  • Reductive Amination: Finalizing the structure through reductive amination techniques.

Biological Mechanisms

Research indicates that compounds like 4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-piperidine may exert their cytotoxic effects through multiple mechanisms:

  • Inhibition of Cell Proliferation: The compound's ability to interfere with cell cycle progression in leukemia cells.
  • Induction of Apoptosis: Evidence suggests that these compounds can trigger apoptotic pathways in malignant cells.

Mechanism of Action

The mechanism of action of 4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The benzoimidazole moiety is known to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the desired therapeutic effects .

Comparison with Similar Compounds

Similar compounds include other benzoimidazole derivatives and piperidine carboxylates. For example:

These compounds share structural similarities but may differ in their specific applications and biological activities.

Biological Activity

The compound 4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-piperidine-1-carboxylic acid tert-butyl ester has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by a piperidine ring linked to a benzimidazole moiety, which is crucial for its biological activity. Its molecular formula is C15H20N2O3C_{15}H_{20}N_{2}O_{3} with a molecular weight of approximately 276.34 g/mol. The structure includes a tert-butyl ester group that may influence its solubility and bioavailability.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the benzimidazole core followed by the introduction of the piperidine ring and subsequent esterification. The detailed synthetic pathway can be found in various chemical literature, emphasizing the importance of reaction conditions and reagents used.

Anticancer Activity

Recent studies have highlighted the cytotoxic potential of derivatives containing the benzimidazole-piperidine framework against several cancer cell lines. For instance, one derivative showed significant antiproliferative activity against leukemia cell lines such as K562 and HL60 with IC50 values around 8 μM, comparable to established chemotherapeutic agents .

Antibacterial Properties

Research indicates that compounds similar to This compound exhibit varying degrees of antibacterial activity. For example, derivatives with specific substituents demonstrated enhanced activity against Gram-positive bacteria, suggesting that structural modifications can significantly impact efficacy .

The mechanism through which this compound exerts its biological effects often involves interactions with specific cellular targets. Studies suggest that it may inhibit key enzymes or modulate signaling pathways related to cell proliferation and survival. For instance, its interaction with tRNA synthetases has been noted as a potential pathway for its antibacterial effects .

Research Findings

StudyBiological ActivityCell Lines/TargetsIC50 Values
AntiproliferativeK562, HL608 μM
AntibacterialVarious bacteriaVaries
Enzyme inhibitiontRNA synthetasesNot specified

Case Studies

In a notable case study, researchers synthesized a related compound and evaluated its effects on leukemia cells. The study found that the benzimidazole-piperidine structure contributed significantly to the compound's ability to induce apoptosis in cancer cells through caspase activation pathways .

Another investigation focused on the antibacterial properties of various derivatives, revealing that modifications in the aromatic substituents led to enhanced activity against resistant strains of bacteria, highlighting the importance of structural optimization in drug design .

Q & A

Q. What are the key steps in synthesizing 4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-piperidine-1-carboxylic acid tert-butyl ester?

The synthesis typically involves two steps:

  • Step 1: Nitroarene displacement with tert-butyl 4-aminopiperidine-1-carboxylate to form an intermediate (e.g., tert-butyl 4-(5-methyl-2-nitro-anilino)piperidine-1-carboxylate) via nucleophilic aromatic substitution, achieving ~81% yield .
  • Step 2: Nitro group reduction followed by cyclization under acidic conditions to form the benzimidazolone ring, yielding ~89% . Key reagents include hydrogenation catalysts (e.g., Pd/C) or Fe/HCl for nitro reduction. LCMS ([M+H]+ 336) is used to confirm intermediates .

Q. What is the role of the tert-butyl ester group in this compound’s synthetic utility?

The tert-butyl ester acts as a protecting group for the piperidine nitrogen, preventing unwanted side reactions during synthesis. It is stable under basic and acidic conditions but can be cleaved post-synthesis using trifluoroacetic acid (TFA) or HCl to expose the free amine for further functionalization .

Q. Which analytical techniques are critical for characterizing this compound?

  • LCMS : To monitor reaction progress and confirm molecular weights (e.g., [M-isobutene]+ for intermediates) .
  • NMR (¹H/¹³C) : To verify structural integrity, particularly the benzimidazolone ring (δ 10-12 ppm for NH protons) and tert-butyl group (δ 1.4 ppm) .
  • HPLC : For purity assessment (>95% is typical for intermediates) .

Advanced Research Questions

Q. How can researchers address contradictory yields in benzimidazolone cyclization reactions?

Discrepancies in yields (e.g., 70–90%) may arise from:

  • Reaction conditions : Prolonged heating or excessive acid can degrade the tert-butyl group. Optimize temperature (80–100°C) and acid concentration (e.g., 2M HCl) .
  • Catalyst selection : Pd/C vs. Fe/HCl for nitro reduction impacts purity; Pd/C gives fewer byproducts but requires careful handling .
  • Workup protocols : Neutralization with NaHCO3 post-cyclization minimizes decomposition .

Q. What strategies mitigate byproduct formation during the tert-butyl deprotection step?

Common byproducts include piperidine ring oxidation or ester hydrolysis. Mitigation strategies:

  • Controlled acid exposure : Use TFA in dichloromethane (0°C to room temperature) to avoid over-acidification .
  • Scavengers : Add triethylsilane (TES) to quench reactive intermediates .
  • Purification : Flash chromatography (SiO2, ethyl acetate/hexane) or preparative HPLC to isolate the deprotected amine .

Q. How does the benzimidazolone moiety influence biological activity in related compounds?

Benzimidazolone derivatives exhibit:

  • Enzyme inhibition : Binding to ATP pockets in kinases (e.g., Akt) via hydrogen bonding with the carbonyl group .
  • Antimicrobial activity : Disruption of bacterial cell wall synthesis via interactions with penicillin-binding proteins .
  • Structural analogs : Modifying the piperidine substituents (e.g., adding methyl groups) enhances selectivity for target receptors .

Methodological Recommendations

  • Synthetic Optimization : Use flow chemistry for nitro reduction to improve scalability and reduce reaction time .
  • Biological Assays : Screen for kinase inhibition using ADP-Glo™ assays, correlating IC50 values with structural modifications .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-piperidine-1-carboxylic acid tert-butyl ester
Reactant of Route 2
Reactant of Route 2
4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-piperidine-1-carboxylic acid tert-butyl ester

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